Cas no 61864-03-7 (2-Thiophenesulfonamide, N-(4-aminophenyl)-)

2-Thiophenesulfonamide, N-(4-aminophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenesulfonamide, N-(4-aminophenyl)-
- N-(4-aminophenyl)thiophene-2-sulfonamide
- DTXSID30368024
- 61864-03-7
- SR-01000027588-1
- A1-05974
- AKOS000127606
- SR-01000027588
-
- MDL: MFCD02699867
- Inchi: InChI=1S/C10H10N2O2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H,11H2
- InChI Key: ATFRCVPEZYMYPH-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 254.0185
- Monoisotopic Mass: 254.01836991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 109Ų
Experimental Properties
- PSA: 72.19
2-Thiophenesulfonamide, N-(4-aminophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 178786-2.500g |
N-(4-Aminophenyl)thiophene-2-sulfonamide |
61864-03-7 | 2.500g |
$1403.00 | 2023-09-05 |
2-Thiophenesulfonamide, N-(4-aminophenyl)- Related Literature
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 2-Thiophenesulfonamide, N-(4-aminophenyl)-
2-Thiophenesulfonamide, N-(4-aminophenyl)- (CAS No. 61864-03-7)
The compound 2-Thiophenesulfonamide, N-(4-aminophenyl)- (CAS No. 61864-03-7) is a sulfur-containing organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a sulfonamide group and an amino phenyl moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as bioisosteres and their potential to modulate enzyme activity. The presence of the thiophene ring in 2-Thiophenesulfonamide, N-(4-aminophenyl)- adds electronic versatility, enhancing its interaction with biological targets. This compound has been explored in the context of anti-inflammatory agents, where its ability to inhibit cyclooxygenase (COX) enzymes has shown promise in reducing inflammation without significant adverse effects.
The synthesis of N-(4-aminophenyl)-2-thiophenesulfonamide involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by sulfonation and subsequent amidation. Researchers have optimized these steps to improve yield and purity, ensuring scalability for potential large-scale production. The use of advanced catalysts and reaction conditions has further enhanced the efficiency of this synthesis pathway.
In terms of pharmacokinetics, N-(4-aminophenyl)-2-thiophenesulfonamide exhibits favorable absorption profiles, making it suitable for oral administration. Studies have demonstrated moderate bioavailability, which is crucial for its potential use as an orally active therapeutic agent. Additionally, the compound's metabolic stability has been evaluated, revealing that it undergoes minimal phase I metabolism, which reduces the risk of drug-drug interactions.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. By modifying the amino phenyl group with targeting ligands, researchers have successfully created prodrugs that selectively deliver therapeutic payloads to specific tissues or cells. This approach not only enhances efficacy but also minimizes systemic toxicity, addressing a critical challenge in modern medicine.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of N-(4-aminophenyl)-2-thiophenesulfonamide. Quantum mechanical simulations have provided insights into its electronic structure and reactivity, enabling the design of more potent derivatives. These computational tools have also facilitated virtual screening campaigns to identify novel biological targets for this compound.
In conclusion, N-(4-aminophenyl)-2-thiophenesulfonamide (CAS No. 61864-03-7) stands as a testament to the ongoing innovation in chemical synthesis and drug discovery. Its unique structure, combined with recent research findings, positions it as a promising candidate for developing next-generation therapeutics across various therapeutic areas.
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